3-(4-Isobutylphenyl)propanoic acid
3-(4-Isobutylphenyl)propanoic acid
Ibuprofen Impurity F is an impurity of the drug, ibuprofen. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is effective against pain, inflammation and fever. It is deemed as a safe drug on account of its reversible inhibitory effects on cyclooxygenase (COX) enzyme along with its unique pharmacokinetics.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Brand Name:
Vulcanchem
CAS No.:
65322-85-2
VCID:
VC21145335
InChI:
InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15)
SMILES:
CC(C)CC1=CC=C(C=C1)CCC(=O)O
Molecular Formula:
C13H18O2
Molecular Weight:
206.28 g/mol
3-(4-Isobutylphenyl)propanoic acid
CAS No.: 65322-85-2
Cat. No.: VC21145335
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ibuprofen Impurity F is an impurity of the drug, ibuprofen. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is effective against pain, inflammation and fever. It is deemed as a safe drug on account of its reversible inhibitory effects on cyclooxygenase (COX) enzyme along with its unique pharmacokinetics. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. |
|---|---|
| CAS No. | 65322-85-2 |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 3-[4-(2-methylpropyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) |
| Standard InChI Key | DYNVRFFVBZVRND-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CC=C(C=C1)CCC(=O)O |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)CCC(=O)O |
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